molecular formula C13H19FN2 B1414683 N1-Cyclohexyl-4-fluoro-N1-methylbenzene-1,2-diamine CAS No. 1019557-28-8

N1-Cyclohexyl-4-fluoro-N1-methylbenzene-1,2-diamine

Cat. No.: B1414683
CAS No.: 1019557-28-8
M. Wt: 222.3 g/mol
InChI Key: RWARXLKXEZLMDQ-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-4-fluoro-N1-methylbenzene-1,2-diamine: is an organic compound with a unique structure that includes a cyclohexyl group, a fluorine atom, and a methyl group attached to a benzenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-4-fluoro-N1-methylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Fluorination: A fluorine atom is introduced at the desired position using a fluorinating agent.

    Cyclohexylation: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction.

    Methylation: Finally, a methyl group is added to the nitrogen atom using a methylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-Cyclohexyl-4-fluoro-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Halogenation, nitration, and sulfonation can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N1-Cyclohexyl-4-fluoro-N1-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-4-fluoro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N~1~-Cyclohexyl-4-fluoro-N~1~-methyl-1,4-benzenediamine
  • N~1~-Cyclohexyl-4-chloro-N~1~-methyl-1,2-benzenediamine
  • N~1~-Cyclohexyl-4-fluoro-N~1~-ethyl-1,2-benzenediamine

Uniqueness: N1-Cyclohexyl-4-fluoro-N1-methylbenzene-1,2-diamine is unique due to the specific combination of substituents on the benzenediamine core. The presence of the cyclohexyl group, fluorine atom, and methyl group imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-N-cyclohexyl-4-fluoro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWARXLKXEZLMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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